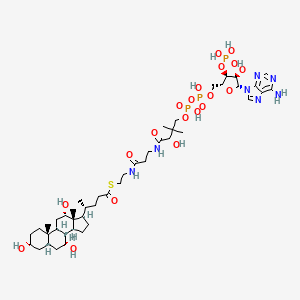
Choloyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Choloyl-CoA is a steroidal acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cholic acid. It derives from a cholic acid. It is a conjugate acid of a this compound(4-).
科学的研究の応用
Biochemical Role in Bile Acid Metabolism
Choloyl-CoA is synthesized from cholesterol and is essential for the formation of bile acids. It serves as a substrate for the bile acid-CoA:amino acid N-acyltransferase enzyme, which catalyzes the conjugation of this compound with glycine or taurine to produce glycocholate or taurocholate, respectively. This reaction releases Coenzyme A and completes the de novo synthesis of bile acids, which are crucial for lipid digestion and absorption in the intestine .
This compound Synthetase
This compound synthetase is an enzyme responsible for the activation of cholate to this compound. Studies have characterized this enzyme's kinetic properties, revealing that it is localized in the endoplasmic reticulum and exhibits unique substrate preferences . The activity of this compound synthetase can be influenced by various factors, including lipid composition and substrate concentration.
Bile Acid-CoA: Amino Acid N-acyltransferase
This enzyme catalyzes the conjugation of this compound with amino acids, facilitating the formation of bile acid conjugates that are more soluble and readily excreted. The enzymatic activity has been quantitatively assessed, providing insights into its regulatory mechanisms and potential implications in metabolic disorders .
Implications in Health and Disease
The metabolism of this compound is linked to several physiological processes, including:
- Lipid Digestion : Bile acids derived from this compound are essential for emulsifying dietary fats, aiding their absorption in the intestine.
- Metabolic Disorders : Dysregulation of bile acid synthesis can lead to conditions such as cholestasis or liver diseases. Elevated levels of bile acids can be toxic to hepatocytes, emphasizing the importance of proper this compound metabolism .
- Obesity and Diabetes : Recent studies suggest that bile acids may play a role in glucose metabolism and insulin sensitivity, indicating that this compound could be a target for therapeutic interventions in metabolic syndrome .
Case Study: Cholestasis
In a study examining patients with cholestasis, researchers found altered levels of bile acids, including those derived from this compound. These findings highlighted the compound's role in liver function and its potential as a biomarker for liver diseases .
Research on Enzyme Inhibition
Another study investigated the inhibition of this compound synthetase by high concentrations of oleic acid, demonstrating how dietary components can influence bile acid metabolism and potentially impact health outcomes related to obesity .
Data Tables
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| This compound Synthetase | Activates cholate | Cholate | This compound |
| Bile Acid-CoA: Amino Acid N-acyltransferase | Conjugates bile acids | This compound + Glycine/Taurine | Glycocholate/Taurocholate + CoASH |
特性
分子式 |
C45H74N7O20P3S |
|---|---|
分子量 |
1158.1 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate |
InChI |
InChI=1S/C45H74N7O20P3S/c1-23(26-7-8-27-34-28(18-31(55)45(26,27)5)44(4)12-10-25(53)16-24(44)17-29(34)54)6-9-33(57)76-15-14-47-32(56)11-13-48-41(60)38(59)43(2,3)20-69-75(66,67)72-74(64,65)68-19-30-37(71-73(61,62)63)36(58)42(70-30)52-22-51-35-39(46)49-21-50-40(35)52/h21-31,34,36-38,42,53-55,58-59H,6-20H2,1-5H3,(H,47,56)(H,48,60)(H,64,65)(H,66,67)(H2,46,49,50)(H2,61,62,63)/t23-,24+,25-,26-,27+,28+,29-,30-,31+,34+,36-,37-,38+,42-,44+,45-/m1/s1 |
InChIキー |
ZKWNOTQHFKYUNU-JGCIYWTLSA-N |
SMILES |
CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |
異性体SMILES |
C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4([C@H](C[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)O)C |
正規SMILES |
CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(C(CC6C5C(CC7C6(CCC(C7)O)C)O)O)C |
同義語 |
cholyl-coenzyme A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















